N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
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Description
N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The compound’s structural similarity to PABA allows it to bind to the enzyme’s active site, thereby inhibiting the enzyme and preventing the synthesis of folic acid .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the affected bacteria are unable to replicate and grow .
Pharmacokinetics
Sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . These properties likely contribute to the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the production of essential nucleic acids and proteins, thereby inhibiting bacterial replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-2-26-18-8-4-3-7-17(18)21-27(24,25)16-12-14-6-5-11-22-19(23)10-9-15(13-16)20(14)22/h3-4,7-8,12-13,21H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZSIMAEZFWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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